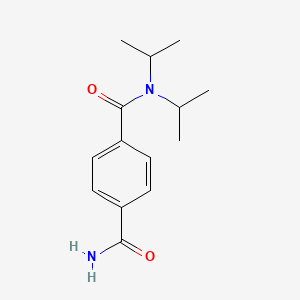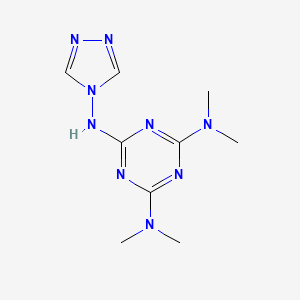
N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine, commonly known as CDMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CDMT belongs to the class of thiazole compounds and is a derivative of 2-aminothiazole.
Mechanism of Action
The mechanism of action of CDMT is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and receptors involved in cancer cell growth, microbial growth, and inflammation. CDMT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is essential for cancer cell growth. CDMT also inhibits the activity of bacterial and fungal enzymes, such as β-lactamase and chitinase, respectively. Furthermore, CDMT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
CDMT has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. Studies have demonstrated that CDMT induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the programmed cell death process. CDMT also inhibits cell proliferation by arresting the cell cycle in the G2/M phase. Additionally, CDMT has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers, such as COX-2.
Advantages and Limitations for Lab Experiments
CDMT has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for various diseases, including cancer, microbial infections, and inflammation. Another advantage is its relatively low toxicity compared to other thiazole compounds. However, a limitation of CDMT is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of CDMT is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on CDMT. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, microbial infections, and inflammation. Another direction is to investigate its mechanism of action in more detail, which can provide insights into its therapeutic potential. Additionally, future research can focus on improving the solubility of CDMT to facilitate its administration in vivo. Finally, further studies can investigate the pharmacokinetics and pharmacodynamics of CDMT to determine its safety and efficacy in humans.
Synthesis Methods
CDMT can be synthesized using various methods, including the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting solid is purified by recrystallization. Another method involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde and thiosemicarbazone in the presence of glacial acetic acid and sodium acetate.
Scientific Research Applications
CDMT has been studied in various scientific research applications, including its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Studies have shown that CDMT inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CDMT has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, CDMT has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-23-17(20-14)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBMSOIZKPAIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)
![N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5863911.png)
![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)


![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)

![2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5863939.png)


![5-methyl-N-[4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5863979.png)
![N-{2-[2-(4-sec-butylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5863981.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5863982.png)
